molecular formula C6H16Cl2N2O3 B1143193 L-hydroxylysine (dihydrochloride) CAS No. 172213-74-0

L-hydroxylysine (dihydrochloride)

Cat. No. B1143193
M. Wt: 235.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-hydroxylysine (dihydrochloride) is a hydroxylated amino acid derivative of lysine that arises from post-translational modification . Lysine is converted into 5-hydroxylysine by lysyl hydroxylase, an oxoenzyme that catalyzes the hydroxylation of carbon -5 in lysyl residues found in proteins or peptides .


Synthesis Analysis

The co-elution of the synthetic, hydroxylysine-containing peptide and the endogenous +16 Da modified peptide derived from mAb1 provides further supporting evidence for the hydroxylysine assignment . Hydroxylation is an important post-translational modification and closely related to various diseases .


Molecular Structure Analysis

L-hydroxylysine (dihydrochloride) has a molecular formula of C6H16Cl2N2O3 . Its IUPAC name is 2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride . The molecular weight is 235.11 g/mol .


Chemical Reactions Analysis

Hydroxylation is one of the important protein reversible post-translational modifications . During the chemical process of hydroxylation, an amino acid residue is modified by the attachment of at least one hydroxyl group .


Physical And Chemical Properties Analysis

L-hydroxylysine (dihydrochloride) has a molecular weight of 235.11 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 5 . The exact mass is 234.0537978 g/mol .

Scientific Research Applications

  • Bioproduction of Hydroxylysine : Hydroxylysine can be efficiently produced from L-lysine using lysine hydroxylases from diverse microorganisms. This process has potential applications in industrial bioprocess technologies (Hara et al., 2017).

  • Inhibition of Growth in Saccharomyces : Hydroxylysine acts as a growth inhibitor in Saccharomyces for a period, indicating a regulatory role in cellular processes. This effect is reversed by the presence of lysine (Sinha et al., 1971).

  • Collagen Modification : Hydroxylysine and its glycosylated forms are important for collagen modifications. The lysyl hydroxylase 3 (LH3) enzyme plays a key role in producing hydroxylysine and its glycosylated forms, crucial for collagenous sequences in various proteins (Myllylä et al., 2007).

  • Identification in Proteins : A method called iHyd-LysSite (EPSV) has been developed to identify hydroxylysine sites in proteins, which is significant given the difficulty of experimental identification. This in silico technique offers an alternative approach for identifying hydroxylysine sites in proteins (Mahmood et al., 2020).

  • Metabolic Studies : Research on the metabolism of hydroxylysine in rats and its conversion to various degradation products provides insights into its biochemical pathways and potential applications in understanding metabolic disorders (Polan et al., 1967).

  • Role in Collagen Biosynthesis : Studies show that hydroxylysine is critical in collagen biosynthesis and extrusion, highlighting its importance in tissue formation and potential therapeutic applications (Christner & Rosenbloom, 1971).

  • Glycosylation and Collagen Assembly : Glycosylation of hydroxylysines is crucial for the secretion and assembly of types IV and VI collagens, suggesting its role in extracellular matrix formation and potential in studying diseases related to collagen defects (Sipilä et al., 2007).

Safety And Hazards

L-hydroxylysine (dihydrochloride) may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHHWACUVRCFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-hydroxylysine (dihydrochloride)

CAS RN

172213-74-0
Record name (5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
B Dittrich, JJ McKinnon, JE Warren - Acta Crystallographica Section …, 2008 - scripts.iucr.org
… While single crystals of L-hydroxylysine dihydrochloride (II) were already present in the sample purchased from Sigma Aldrich, crystals of the hydrochloride (I) were grown from a …
Number of citations: 50 scripts.iucr.org
M Cudic, GD Burstein - Peptide-Based Drug Design, 2008 - Springer
… Glycosyl acceptors: Fmoc-protected amino acids were obtained from Novabiochem; d/l-hydroxylysine dihydrochloride monohydrate was obtained from Acros Organics. …
Number of citations: 18 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.